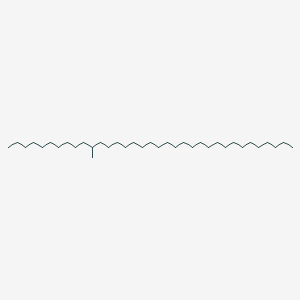![molecular formula C16H15N B14588066 3,7,8-Trimethylbenzo[G]isoquinoline CAS No. 61171-18-4](/img/structure/B14588066.png)
3,7,8-Trimethylbenzo[G]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8-Trimethylbenzo[G]isoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of three methyl groups attached to the benzo[G]isoquinoline structure, specifically at the 3, 7, and 8 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethylbenzo[G]isoquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a general method for synthesizing quinolines and isoquinolines. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition with aniline to produce a β-anilinopropaldehyde. The resulting aldehyde then cyclizes, dehydrates, and undergoes oxidation to form the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,8-Trimethylbenzo[G]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions can occur at the methyl groups or the aromatic ring, often using electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce partially hydrogenated derivatives.
Applications De Recherche Scientifique
3,7,8-Trimethylbenzo[G]isoquinoline has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving isoquinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,7,8-Trimethylbenzo[G]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,8-Trimethylbenzo[G]isoquinoline
- 2,3-Dimethylbenzo[G]isoquinoline
- 2,3,7,8-Tetramethylbenzo[G]isoquinoline
Uniqueness
3,7,8-Trimethylbenzo[G]isoquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different solubility, melting point, and reactivity patterns .
Propriétés
Numéro CAS |
61171-18-4 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
3,7,8-trimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C16H15N/c1-10-4-13-7-15-6-12(3)17-9-16(15)8-14(13)5-11(10)2/h4-9H,1-3H3 |
Clé InChI |
PDDIEATVMRCUST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C=C2C=C1C)C=NC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




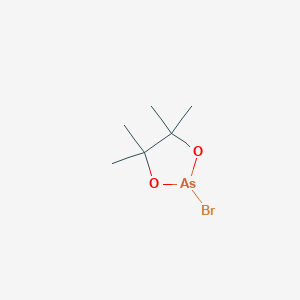
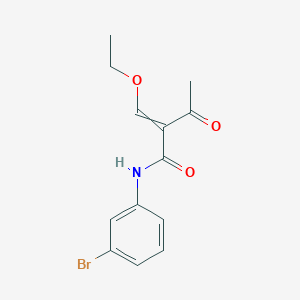
![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
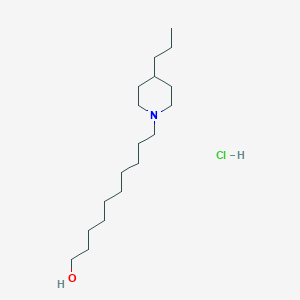
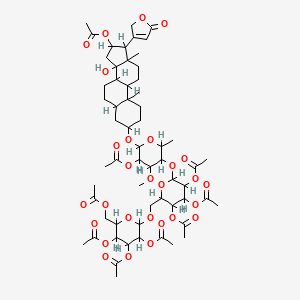
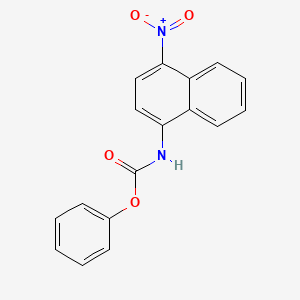
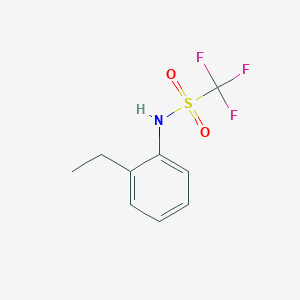

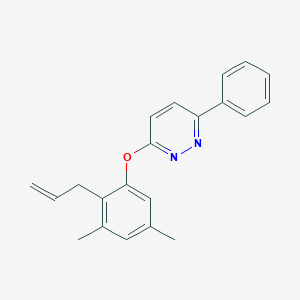
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
